molecular formula C8H8FNO3 B11906529 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol

4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol

Cat. No.: B11906529
M. Wt: 185.15 g/mol
InChI Key: NVJYQBUINGOTSI-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol is a chemical compound that features a pyridine ring substituted with a fluorine atom and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol typically involves the formation of the dioxolane ring followed by the introduction of the fluorine atom. One common method is the reaction of a pyridine derivative with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The fluorine atom can then be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of eco-friendly solvents and catalysts is encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4, H2/Pd

    Substitution: Amines, thiols, alkoxides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The dioxolane ring can provide additional stability and rigidity to the molecule, facilitating its interaction with specific biological targets .

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)-5-fluoropyridin-3-ol

InChI

InChI=1S/C8H8FNO3/c9-5-3-10-4-6(11)7(5)8-12-1-2-13-8/h3-4,8,11H,1-2H2

InChI Key

NVJYQBUINGOTSI-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C=NC=C2O)F

Origin of Product

United States

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